molecular formula C33H43N5O8S B12378515 E3 Ligase Ligand-linker Conjugate 64

E3 Ligase Ligand-linker Conjugate 64

Cat. No.: B12378515
M. Wt: 669.8 g/mol
InChI Key: VZUHFPQSYRNSMN-XERRZXEISA-N
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Description

E3 Ligase Ligand-linker Conjugate 64: is a specialized compound used in the field of targeted protein degradation. It is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade specific proteins within cells. This compound combines a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 64 involves multiple steps, starting with the preparation of the E3 ligase ligand and the target protein ligand. These ligands are then connected via a chemical linker. The synthetic route typically includes:

    Ligand Synthesis: The E3 ligase ligand and the target protein ligand are synthesized separately using standard organic synthesis techniques.

    Linker Attachment: The linker is attached to the E3 ligase ligand through a series of chemical reactions, often involving amide bond formation or click chemistry.

    Conjugation: The final step involves conjugating the target protein ligand to the linker-E3 ligase ligand complex

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 64 undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups on the ligands or linker.

    Amide Bond Formation: Commonly used to attach the linker to the ligands.

    Click Chemistry: A versatile method for conjugating the ligands and linker

Common Reagents and Conditions:

    Reagents: Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), as well as solvents like dimethyl sulfoxide (DMSO) and acetonitrile.

    Conditions: Reactions are typically carried out under mild conditions, with controlled temperature and pH to ensure specificity and yield

Major Products: The major product of these reactions is the fully conjugated this compound, which is then purified and characterized for use in research and therapeutic applications .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 64 has a wide range of applications in scientific research, including:

    Chemistry: Used in the development of new PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and regulation by enabling selective degradation of specific proteins.

    Medicine: Potential therapeutic applications in treating diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders.

    Industry: Used in drug discovery and development, providing a tool for identifying and validating new drug targets .

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 64 involves the formation of a ternary complex between the E3 ligase, the target protein, and the conjugate. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The key steps include:

    Binding: The ligand binds to the E3 ligase, while the target protein ligand binds to the target protein.

    Complex Formation: The linker facilitates the formation of a ternary complex, bringing the E3 ligase and target protein into close proximity.

    Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin to the target protein.

    Degradation: The ubiquitinated target protein is recognized and degraded by the proteasome .

Comparison with Similar Compounds

E3 Ligase Ligand-linker Conjugate 64 can be compared with other similar compounds, such as:

    Cereblon (CRBN) Ligands: Used in PROTACs targeting different proteins.

    Von Hippel-Lindau (VHL) Ligands: Another commonly used E3 ligase ligand in PROTACs.

    MDM2 Ligands: Targeting the MDM2 E3 ligase for protein degradation.

    cIAP1 Ligands: Used in PROTACs for targeting specific proteins for degradation .

Uniqueness: this compound is unique in its specific ligand-linker combination, which provides distinct binding affinities and specificities for the target protein and E3 ligase. This uniqueness allows for tailored degradation of specific proteins, offering advantages in therapeutic applications .

Properties

Molecular Formula

C33H43N5O8S

Molecular Weight

669.8 g/mol

IUPAC Name

(2S,4R)-4-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]-1-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C33H43N5O8S/c1-18(2)29(28-10-19(3)36-46-28)32(41)38-15-23(39)12-25(38)31(40)34-14-22-7-6-21(30-20(4)35-17-47-30)11-27(22)45-9-8-44-24-13-26(33(42)43)37(5)16-24/h6-7,10-11,17-18,23-26,29,39H,8-9,12-16H2,1-5H3,(H,34,40)(H,42,43)/t23-,24-,25+,26+,29-/m1/s1

InChI Key

VZUHFPQSYRNSMN-XERRZXEISA-N

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCO[C@@H]5C[C@H](N(C5)C)C(=O)O)O

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NCC3=C(C=C(C=C3)C4=C(N=CS4)C)OCCOC5CC(N(C5)C)C(=O)O)O

Origin of Product

United States

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